molecular formula C4H3N5O B1384352 [1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL CAS No. 1427501-70-9

[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL

Cat. No. B1384352
M. Wt: 137.1 g/mol
InChI Key: YNMRYMXOQMVXAO-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL, also known as 5-amino-1,2,4-triazolo[4,3-a][1,3,5]triazine, is a heterocyclic compound that has been studied extensively due to its potential applications in scientific research. It is an aromatic compound with a five-member ring containing nitrogen and oxygen atoms. This compound has been used in a wide range of biological and chemical applications, including as a substrate for enzymatic reactions, as a ligand in coordination chemistry, and as a reactant in organic synthesis.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Activity of Derivatives : Novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines have been synthesized, exhibiting significant antibacterial, antifungal, and anti-inflammatory activities, comparable or superior to commercial antibiotics (El-Reedy & Soliman, 2020).

  • Anti-thymidine Phosphorylase and Anti-angiogenic Activities : Certain 1,2,4-triazolo[1,5-a][1,3,5]triazine analogues have been found to inhibit thymidine phosphorylase effectively, displaying notable anti-angiogenic effects in breast cancer cells (Bera et al., 2013).

  • Antiproliferative Activity : Pyrazolo[4,3-e]triazolo[4,5-b][1,2,4]triazine derivatives have shown significant antiproliferative activity against lung and colon cancer cells, higher than some conventional cytostatics (Mojzych et al., 2018).

Chemical Synthesis and Modification

  • Alkylation Studies : Research on alkylation of [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones has led to the creation of novel compounds, expanding the chemical versatility of this heterocyclic system (Ul’yankina et al., 2016).

  • Bis[1,2,4]triazolo[4,3-b1′,5′-d][1,2,4]triazine Synthesis

    : The creation of novel bis[1,2,4]triazolo[4,3-b:1′,5′-d][1,2,4]triazine, a polynitrogenated heterocyclic system, offers new possibilities for chemical applications (Montazeri et al., 2017).

Electronic and Structural Applications

  • Thermally Activated Delayed Fluorescence Emitters : Tris[1,2,4]triazolo[1,3,5]triazine derivatives have been used to construct efficient thermally activated delayed fluorescence emitters, demonstrating potential in OLED technology (Pathak et al., 2020).

  • High Energetic Compounds : Derivatives of tris([1,2,4]triazolo)[4,3-a:4′,3′-c:4′′,3′′-e][1,3,5]triazine have been proposed as new energetic materials, showing promising characteristics for this application (Zeng et al., 2016).

properties

IUPAC Name

6H-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5O/c10-4-6-1-5-3-8-7-2-9(3)4/h1-2H,(H,5,6,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMRYMXOQMVXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NN=CN2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250775
Record name 1,2,4-Triazolo[4,3-a][1,3,5]triazin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL

CAS RN

1427501-70-9
Record name 1,2,4-Triazolo[4,3-a][1,3,5]triazin-5(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427501-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a][1,3,5]triazin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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